2/'-Ac-Docetaxel
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Overview
Description
2/'-Ac-Docetaxel is a derivative of docetaxel, a well-known chemotherapy medication used to treat various types of cancer, including breast, prostate, stomach, head and neck, and non-small-cell lung cancer . Docetaxel belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2/‘-Ac-Docetaxel involves the acetylation of docetaxel. The synthetic route typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group at the 2/’ position .
Industrial Production Methods: Industrial production of 2/'-Ac-Docetaxel follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 2/'-Ac-Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2/'-Ac-Docetaxel has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of acetylation on the biological activity of taxanes.
Biology: The compound is used in cell biology research to investigate the mechanisms of microtubule stabilization and cell division inhibition.
Medicine: this compound is studied for its potential use in cancer therapy, particularly in cases where resistance to docetaxel has developed.
Mechanism of Action
2/‘-Ac-Docetaxel exerts its effects by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to the inhibition of cell division and ultimately cell death . The molecular targets of 2/’-Ac-Docetaxel include β-tubulin, a key component of microtubules .
Comparison with Similar Compounds
10-Deacetylbaccatin III: A precursor in the synthesis of taxanes, this compound lacks the acetyl group at the 10 position.
10-Deacetyltaxol: Similar to 10-deacetylbaccatin III, this compound is used in the synthesis of various taxane derivatives.
Uniqueness: 2/‘-Ac-Docetaxel is unique due to its specific acetylation at the 2/’ position, which can alter its pharmacokinetic properties and potentially reduce side effects compared to docetaxel . This modification may also enhance its efficacy in certain types of cancer .
Properties
CAS No. |
151509-27-2 |
---|---|
Molecular Formula |
C45H55NO15 |
Molecular Weight |
849.927 |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)34(57-24(2)47)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,36(51)33(50)31(23)42(45,7)8)29(49)20-30-44(35,22-56-30)60-25(3)48/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 |
InChI Key |
JVYWLFGITZVRQL-OAGWZNDDSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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